![molecular formula C11H11NO4 B4196641 methyl (4-cyano-2-methoxyphenoxy)acetate](/img/structure/B4196641.png)
methyl (4-cyano-2-methoxyphenoxy)acetate
Overview
Description
"Methyl (4-cyano-2-methoxyphenoxy)acetate" is a compound of interest in various chemical synthesis processes and structural analyses. This compound's significance stems from its unique molecular structure, which allows for diverse chemical reactions and properties exploration.
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions under controlled conditions. For example, compounds with similar structures have been synthesized using specific reagents and catalysts to ensure the formation of the desired molecular structure. These processes are characterized by steps like acetylation, methylation, and the use of NMR, IR, and MS spectroscopy for characterization (Mantelingu et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common method used to investigate the molecular structure of compounds. For instance, the crystal structure analysis of similar molecules has revealed the presence of dimer formations and weak intermolecular interactions, which are pivotal for understanding the compound's chemical behavior (Da-jie Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and its analogs includes a variety of reactions, such as reaction with amines, leading to the formation of amides or esters, and resistance to aminolysis in certain conditions (Novakov et al., 2017). These reactions are crucial for the synthesis of more complex molecules or for modifying the compound's properties.
Safety and Hazards
The safety data sheet for methyl acetate, a related compound, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The future directions for “methyl (4-cyano-2-methoxyphenoxy)acetate” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential biological activities . This could provide an opportunity for chemists to design new derivatives that could serve as successful agents in terms of safety and efficacy to enhance life quality .
properties
IUPAC Name |
methyl 2-(4-cyano-2-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-5H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDELBIJDWZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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